

Head-to-head comparison of "Antifungal agent 98" and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antifungal agent 98	
Cat. No.:	B112661	Get Quote

Head-to-Head Comparison: Antifungal Agent 98 vs. Amphotericin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel compound "Antifungal agent 98" and the well-established antifungal drug, Amphotericin B. The available data for "Antifungal agent 98" is currently limited, and this comparison highlights the significant disparity in the extent of characterization between an early-stage investigational compound and a clinically approved therapeutic agent.

Overview

Amphotericin B is a polyene macrolide antibiotic and a cornerstone in the treatment of serious systemic fungal infections.[1][2] Its broad spectrum of activity and fungicidal nature have made it a critical therapeutic option for over six decades.[1] However, its use is often limited by significant toxicities, particularly nephrotoxicity.[2]

Antifungal agent 98, identified as 1H-Indole-3-carboxaldehyde, 7-methyl- (CAS No. 4771-50-0), is a compound with preliminary data suggesting some antifungal and insecticidal activity.[3] [4] There is a notable lack of comprehensive data regarding its mechanism of action, full spectrum of activity, and safety profile.

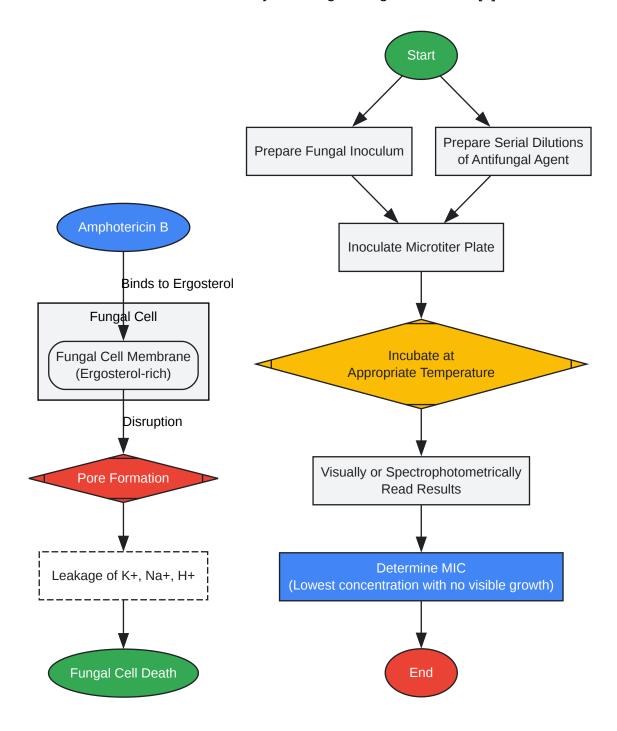
Quantitative Data Comparison

The following tables summarize the available quantitative data for both agents. It is important to note the different metrics of activity reported, with "death rate" for **Antifungal agent 98** and Minimum Inhibitory Concentration (MIC) for Amphotericin B, which are not directly comparable.

Table 1: Antifungal Activity

Fungal Species	Antifungal Agent 98	Amphotericin B
Activity (% death rate) at 100 μg/mL[3]	Minimum Inhibitory Concentration (MIC) Range (μg/mL)	
Bipolaris sorokinianum	41.5%	<0.03 - 2[5]
Fusarium oxysporium	40.0%	1.15 (Geometric Mean)[6]
Pyricularia oryzae	23.4%	Data not readily available
Alternaria brassicae	36.8%	Data not readily available
Alternaria alternata	35.0%	0.36 (Geometric Mean)[7]

Table 2: General Properties


Property	Antifungal Agent 98	Amphotericin B
Chemical Name	1H-Indole-3-carboxaldehyde, 7-methyl-[4]	(1R,3S,5R,6R,9R,11R,15S,16 R,17R,18S,19E,21E,23E,25E, 27E,29E,31E,33R,35S,36R,37 S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9 ,11,17,37-octahydroxy- 15,16,18-trimethyl-13-oxo- 14,39-dioxabicyclo[33.3.1]nonatriaco nta-19,21,23,25,27,29,31-
CAS Number	4771-50-0[4]	heptaene-36-carboxylic acid 1397-89-3
Molecular Formula	C10H9NO[4]	C47H73NO17
Molecular Weight	159.18 g/mol [4]	924.08 g/mol
Mechanism of Action	Not Reported	Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[8]
Spectrum of Activity	Limited data against a few plant-pathogenic fungi.[3]	Broad spectrum against most medically important yeasts and molds.[8]
Toxicity	Not Reported	Significant, particularly nephrotoxicity, infusion-related reactions.[2]

Mechanism of Action

Amphotericin B

The primary mechanism of action for Amphotericin B involves its interaction with ergosterol, the main sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels, disrupting the membrane's integrity and causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Diversity of Bipolaris Species in Clinical Samples in the United States and Their Antifungal Susceptibility Profiles PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Agents Medical Microbiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of "Antifungal agent 98" and Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112661#head-to-head-comparison-of-antifungal-agent-98-and-amphotericin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com